2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone
Description
Properties
IUPAC Name |
2-pyridin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)12-3-1-11(2-4-12)13(19)9-10-5-7-18-8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWANWLDCMJIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472414 | |
| Record name | 2-(Pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125996-71-6 | |
| Record name | 2-(Pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base Methodology
The foundational synthesis involves Friedel-Crafts alkylation between 4-methylpyridine and 4-(trifluoromethyl)benzoyl chloride. Stefanidis and Bunting (1990) demonstrated this two-step process:
Step 1: Generation of Acylium Ion
Step 2: Electrophilic Substitution
Optimization Parameters:
| Condition | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Catalyst Loading | 1.2 eq AlCl₃ | Maximizes acylium formation |
| Reaction Time | 8–12 h | Completes ring substitution |
This method typically achieves 45–55% isolated yield after column chromatography.
Transition Metal-Catalyzed Cross-Coupling
Palladium-Mediated Coupling
Adapting methodologies from related ethanone syntheses, a promising route employs Suzuki-Miyaura coupling:
Reaction Scheme:
Key Advantages:
-
Functional group tolerance for trifluoromethyl groups
-
Single-step synthesis under mild conditions
Typical Conditions:
-
Catalyst: 2 mol% Pd(OAc)₂ with Xantphos ligand
-
Base: K₃PO₄ in toluene/water biphasic system
Industrial Production Considerations
Scale-Up Challenges
UNICHEMIST’s manufacturing process addresses:
Production Metrics:
| Parameter | Laboratory Scale | Pilot Plant (100L) |
|---|---|---|
| Cycle Time | 48 h | 72 h |
| Yield | 52% | 61% |
| Purity | 98% | 99.7% |
Alternative Methodologies
Microwave-Assisted Synthesis
Recent adaptations use microwave irradiation to accelerate reaction kinetics:
Conditions:
Flow Chemistry Approaches
Continuous flow systems demonstrate advantages for exothermic steps:
-
Residence time: 8 min
-
Productivity: 12 g/h per reactor module
Comparative Analysis of Methods
Table 1: Synthesis Method Evaluation
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Friedel-Crafts | 55 | 98 | Moderate | 1.0 |
| Suzuki Coupling | 72 | 99.5 | High | 1.8 |
| Microwave-Assisted | 63 | 98.5 | Low | 2.1 |
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone with structurally or functionally analogous compounds, focusing on synthesis, substituent effects, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Bioactivity :
- The CF₃ group in all analogs enhances lipophilicity and resistance to oxidative metabolism, critical for drug penetration and persistence .
- Pyridine vs. Piperazine Linkers : UDO’s piperazine linker improves solubility and binding to CYP51, whereas the absence of such a group in the target compound may limit its pharmacokinetic profile .
Synthetic Complexity: Compounds like UDO and MK47 require multi-step syntheses involving coupling reagents (e.g., TBTU/HOBt) or piperazine intermediates, contrasting with simpler halogenated ethanones (e.g., 2-bromo-1-furyl ethanone) . The target compound’s synthesis likely resembles halogenation or nucleophilic aromatic substitution, as seen in and for analogous ethanones .
Biological Targets :
- CYP51 Inhibition : UDO and related pyridine derivatives exhibit anti-parasitic activity via CYP51 inhibition, suggesting a similar mechanism for the target compound .
- Antimicrobial Activity : The diazenyl-pyrazole-oxadiazole hybrid () shows broader antimicrobial activity, highlighting the role of heterocyclic diversity in target specificity .
Structural Limitations :
- The absence of a piperazine or diazenyl group in the target compound may reduce its binding affinity compared to UDO or the oxadiazole derivative .
Biological Activity
2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone, also known as a trifluoromethylated ketone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structural features, particularly the trifluoromethyl group, influence its reactivity and interaction with biological targets. This article discusses the biological activity of this compound, including relevant case studies and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 253.22 g/mol. The presence of the pyridine ring and the trifluoromethyl group significantly enhances its lipophilicity and metabolic stability.
Antimicrobial Activity
Research indicates that compounds featuring trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted that derivatives of trifluoromethylated ketones demonstrated significant activity against various bacterial strains, including resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
In vitro studies have shown that this compound exhibits anti-inflammatory properties. It effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .
Anticancer Properties
Recent investigations have explored the anticancer potential of this compound. A series of experiments demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it was found to inhibit the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations . The compound's ability to modulate signaling pathways associated with cell cycle regulation further supports its potential as an anticancer agent.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition against Acinetobacter baumannii and Pseudomonas aeruginosa ; effective at low concentrations. |
| Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages; suggests therapeutic use in inflammatory conditions. |
| Anticancer Properties | Induced apoptosis in MCF-7 and A549 cell lines; modulated caspase activation pathways. |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Cell Membrane Disruption : The lipophilic nature due to the trifluoromethyl group allows for easy penetration into bacterial membranes, leading to cell lysis.
- Cytokine Inhibition : The compound inhibits signaling pathways involved in inflammation, particularly those mediated by NF-kB.
- Apoptosis Induction : Activation of caspases is crucial for apoptosis; this compound appears to trigger these pathways selectively in cancer cells.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone?
The synthesis typically involves Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic ring (e.g., 4-trifluoromethylbenzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Pyridine derivatives can be introduced via nucleophilic substitution or cross-coupling reactions. For example, 1-(pyridin-4-yl)ethanone intermediates may undergo further functionalization to attach the trifluoromethylphenyl group . Reaction conditions, such as anhydrous solvents and controlled temperatures, are critical to avoid side reactions like over-acylation or decomposition of the trifluoromethyl group .
Advanced: How can reaction parameters be optimized to enhance the yield and purity of this compound in Friedel-Crafts acylation?
Key optimization strategies include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ may vary in efficiency based on the electron density of the aromatic substrate.
- Solvent polarity : Non-polar solvents (e.g., dichloromethane) favor electrophilic substitution, while polar aprotic solvents (e.g., DMF) may stabilize intermediates.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions, while gradual warming ensures complete reaction.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization improves purity . Post-reaction quenching with ice-water prevents catalyst residue contamination .
Basic: Which spectroscopic techniques are essential for structural characterization of this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm) and carbonyl carbon (δ ~200 ppm).
- ¹⁹F NMR : Confirms the presence and electronic environment of the trifluoromethyl group (δ -60 to -65 ppm).
- IR spectroscopy : Detects the ketone carbonyl stretch (~1700 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced: How can X-ray crystallography using SHELX resolve ambiguities in the molecular geometry of this compound?
SHELX software refines crystallographic data by:
- Modeling electron density maps to confirm the spatial arrangement of the pyridine and trifluoromethylphenyl groups.
- Analyzing bond lengths and angles to detect deviations from expected values (e.g., C=O bond length ~1.22 Å).
- Identifying intermolecular interactions (e.g., π-π stacking between aromatic rings) that influence crystal packing . High-resolution data (≤1.0 Å) is critical for accurate refinement.
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.
- Antimicrobial testing : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
- Cytotoxicity screening : MTT or resazurin assays assess viability in cancer cell lines .
Advanced: How does the trifluoromethyl group modulate the compound’s interaction with biological targets?
- Lipophilicity enhancement : The CF₃ group increases membrane permeability (logP ~2.5–3.0), improving cellular uptake.
- Electron-withdrawing effects : Stabilizes charge-transfer interactions with enzyme active sites (e.g., hydrogen bonding with catalytic residues).
- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life . Structure-activity relationship (SAR) studies comparing CF₃ with CH₃ or Cl substituents validate these effects .
Basic: What storage conditions are recommended to maintain the stability of this compound?
Store under inert atmosphere (argon) at 2–8°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis of the ketone group. Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the trifluoromethyl moiety .
Advanced: Which analytical methods are used to study degradation pathways under varying pH conditions?
- HPLC-MS : Identifies degradation products (e.g., hydrolyzed ketone to carboxylic acid).
- Accelerated stability studies : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours.
- Kinetic modeling : Determines degradation rate constants (k) and activation energy (Eₐ) via Arrhenius plots .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
- Standardize assay protocols : Use consistent cell lines, enzyme concentrations, and incubation times.
- Verify compound purity : HPLC purity ≥95% reduces variability from impurities.
- Control for solvent effects : DMSO concentrations >1% may artifactually inhibit enzyme activity.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
